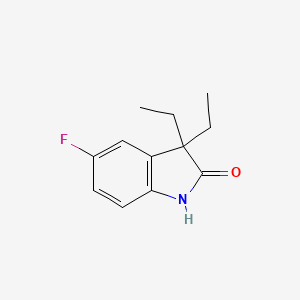

3,3-Diethyl-5-fluoroindolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14FNO |

|---|---|

Molecular Weight |

207.24 g/mol |

IUPAC Name |

3,3-diethyl-5-fluoro-1H-indol-2-one |

InChI |

InChI=1S/C12H14FNO/c1-3-12(4-2)9-7-8(13)5-6-10(9)14-11(12)15/h5-7H,3-4H2,1-2H3,(H,14,15) |

InChI Key |

QOLBJFYMCSPUCX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C2=C(C=CC(=C2)F)NC1=O)CC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development

Precursor Synthesis and Derivatization

Synthesis of 5-Fluoro-2-nitro-acetanilide Precursors

A key precursor for the ultimate cyclization to the oxindole (B195798) ring is an N-acylated o-nitroaniline derivative. The synthesis of N-(4-fluoro-2-nitrophenyl)acetamide serves as a prime example. This can be achieved through the nitration of a commercially available starting material, 4-fluoroacetanilide (B1213217). The acetamido group directs the incoming nitro group primarily to the ortho position due to its electron-donating nature.

A typical laboratory-scale synthesis involves the careful addition of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to a solution of 4-fluoroacetanilide at a controlled temperature to prevent over-nitration and side product formation. jcbsc.org The reaction mixture is then typically poured onto ice to precipitate the product, which can be collected by filtration.

Alternatively, N-(4-fluoro-2-nitrophenyl)acetamide can be prepared by the acetylation of 5-fluoro-2-nitroaniline. This reaction involves treating the aniline (B41778) with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acid byproduct. rsc.org

| Starting Material | Reagents | Product | Reference |

| 4-Fluoroacetanilide | Nitric Acid, Sulfuric Acid | N-(4-Fluoro-2-nitrophenyl)acetamide | jcbsc.org |

| 5-Fluoro-2-nitroaniline | Acetic Anhydride | N-(4-Fluoro-2-nitrophenyl)acetamide | rsc.org |

Methodologies for Installing the 3,3-Diethyl Moiety

The introduction of the geminal diethyl group at the C3 position of the oxindole ring is a significant synthetic challenge. One common strategy involves the sequential alkylation of a 5-fluorooxindole (B20390) precursor. 5-Fluoroindolin-2-one can be synthesized via several routes, including the cyclization of 2-(5-fluoro-2-nitrophenyl)acetic acid derivatives. researchgate.net

Once 5-fluoroindolin-2-one is obtained, the C3 position can be deprotonated with a suitable base to form an enolate, which then acts as a nucleophile. The sequential addition of an ethylating agent, such as ethyl iodide or ethyl bromide, can then install the two ethyl groups. The use of a strong base like sodium hydride or lithium diisopropylamide (LDA) is often necessary to achieve complete deprotonation and subsequent alkylation. To drive the reaction to completion for the second alkylation, a second equivalent of base and ethyl halide is required.

A more recent and efficient method for introducing substituents at the C3 position is through deacylative alkylation. This involves first acylating the 3-position of the oxindole, for example with an acetyl group, to increase the acidity of the C3 proton. Subsequent treatment with a base generates an enolate that can be alkylated. A final deacylation step then reveals the 3-alkylated oxindole. This approach offers good control over the alkylation process.

| Precursor | Reagents | Intermediate/Product | General Strategy |

| 5-Fluoroindolin-2-one | 1. Base (e.g., NaH) 2. Ethyl Halide | 3-Ethyl-5-fluoroindolin-2-one | Sequential Alkylation |

| 3-Ethyl-5-fluoroindolin-2-one | 1. Base (e.g., NaH) 2. Ethyl Halide | 3,3-Diethyl-5-fluoroindolin-2-one | Sequential Alkylation |

| 5-Fluoroindolin-2-one | Acetylating Agent | 3-Acetyl-5-fluoroindolin-2-one | Deacylative Alkylation |

| 3-Acetyl-5-fluoroindolin-2-one | Base, Ethyl Halide | 3-Acetyl-3-ethyl-5-fluoroindolin-2-one | Deacylative Alkylation |

Regioselective Functionalization Approaches

The regioselectivity of the functionalization of the indole (B1671886) nucleus is crucial. In the context of synthesizing this compound, the primary concern is the selective functionalization at the C3 position of the oxindole ring. The inherent reactivity of the oxindole system facilitates this. The C3 methylene (B1212753) protons are acidic due to the adjacent carbonyl group and the aromatic ring, making this position susceptible to deprotonation and subsequent electrophilic attack.

The fluorine atom at the C5 position influences the electronic properties of the aromatic ring but does not typically interfere with the C3-alkylation. The electron-withdrawing nature of the fluorine atom can slightly increase the acidity of the N-H proton and the C3 protons. Careful selection of the base and reaction conditions is paramount to ensure that alkylation occurs at the desired carbon atom rather than on the nitrogen atom. N-protection strategies can be employed if N-alkylation becomes a competing side reaction, although this adds extra steps to the synthetic sequence.

Direct Synthesis Pathways to this compound

Direct synthetic pathways aim to construct the this compound molecule in a more convergent manner, often involving a key cyclization step that forms the oxindole ring with the diethyl moiety already in place.

Cyclization Reactions and Annulation Strategies

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including oxindoles. A plausible and efficient route to this compound involves an intramolecular palladium-catalyzed C-H arylation of a suitable precursor.

This strategy would start with the synthesis of N-(2-halo-4-fluorophenyl)-2,2-diethylacetamide. The halo-substituent, typically bromine or iodine, provides a handle for the palladium catalyst. The synthesis of this precursor would involve the acylation of 2-halo-4-fluoroaniline with 2,2-diethylacetyl chloride.

The key palladium-catalyzed cyclization step would then proceed as follows:

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the carbon-halogen bond of the N-(2-halo-4-fluorophenyl)-2,2-diethylacetamide, forming a palladium(II) intermediate.

Intramolecular C-H Activation/Arylation: The palladium(II) center then facilitates the deprotonation of one of the C-H bonds of the diethylacetamide moiety, leading to the formation of a palladacycle.

Reductive Elimination: The final step is the reductive elimination of the C-C bond, which forms the desired this compound and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of ligand for the palladium catalyst is crucial for the success of this reaction, influencing both the rate and the yield of the cyclization. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the key steps of the catalytic cycle. nih.gov

Proposed Palladium-Catalyzed Cyclization:

| Precursor | Catalyst/Ligand | Product |

| N-(2-Bromo-4-fluorophenyl)-2,2-diethylacetamide | Pd(OAc)₂, Phosphine Ligand, Base | This compound |

This approach offers the advantage of constructing the quaternary center at the C3 position in a single, atom-economical step. While specific literature for the synthesis of this compound via this method is not extensively documented, the principles of palladium-catalyzed C-H functionalization are well-established for the synthesis of similarly substituted oxindoles. nih.gov

Radical Cyclization Approaches

Radical cyclization reactions offer a powerful method for the construction of the indolin-2-one core. These approaches typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto an appropriate acceptor.

One common strategy involves the use of N-aryl acrylamides as precursors. For instance, iron-catalyzed radical cyclization processes have been developed to synthesize various substituted indolin-2-ones. rsc.org In a typical reaction, a radical initiator, such as tert-butyl hydroperoxide (TBHP), can be used to trigger the formation of an aryl radical from a suitably pre-functionalized aniline derivative. This aryl radical then undergoes a 5-exo-trig cyclization onto the pendant alkene of the acrylamide (B121943) moiety to form the five-membered lactam ring. Subsequent trapping of the resulting alkyl radical furnishes the 3-substituted product. To achieve the 3,3-diethyl substitution pattern, a precursor bearing one ethyl group on the acrylamide's alpha position could be envisioned, with the second ethyl group being introduced via a radical trapping agent or a subsequent alkylation step.

Metal-free radical cascade cyclizations have also been reported for the synthesis of related fused heterocyclic systems, such as indolo[2,1-a]isoquinolin-6(5H)-ones. bohrium.com These reactions proceed through the generation of radicals from starting materials like 2-aryl-N-acryloyl indoles and α-keto acids, highlighting the versatility of radical cyclizations in building complex molecular architectures under mild conditions. bohrium.com A similar strategy could be adapted for this compound by designing a suitable acyclic precursor that can undergo a tandem radical addition and cyclization process.

Table 1: Examples of Radical Cyclization for Indolinone Synthesis

| Precursor | Catalyst/Initiator | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-Aryl Acrylamides | Fe(OAc)₂ / TBHP | DCE, 80 °C | Germanium-substituted indolin-2-ones | Moderate to Good | rsc.org |

| 2-Aryl-N-acryloyl indoles / α-Keto acids | None (Metal-free) | DMSO, 120 °C, Air | Indolo[2,1-α]isoquinoline derivatives | Good to Excellent | bohrium.com |

| Activated Alkenes / Thiosulfonates | CuBr₂ / TBPB | DCE, 100 °C | Sulfonyl-substituted indolo[2,1-a]isoquinolines | Moderate to Excellent | nih.gov |

Transition Metal-Mediated Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis and provides highly efficient routes to oxindole scaffolds. Palladium, copper, and cobalt are among the most frequently used metals for these transformations. acs.orgrsc.orgrsc.org

A prevalent method is the intramolecular Heck reaction or related C-H activation/arylation strategies. For the synthesis of this compound, a suitable precursor would be an N-(2-halo-4-fluorophenyl)-2,2-diethylacetamide. In the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand, this precursor can undergo intramolecular C-C bond formation to yield the desired oxindole. acs.org Continuous-flow synthesis methods using heterogeneous polymer-supported N-heterocyclic carbene (NHC)-palladium catalysts have been developed, offering advantages in terms of catalyst recycling and waste minimization. acs.org

Visible-light photoredox catalysis has also emerged as a mild and powerful tool for synthesizing 3,3-disubstituted oxindoles. rsc.org Using a photoredox catalyst like fac-Ir(ppy)₃, 2-bromoanilides substituted with electron-withdrawing groups can be efficiently converted into the corresponding oxindoles. This method tolerates various functional groups, including halogens, which is relevant for the synthesis of the 5-fluoro-substituted target. rsc.org

Copper-catalyzed protocols have also been reported, although they are sometimes limited by substrate scope or require harsh reaction conditions. acs.org The choice of catalyst system is critical and often depends on the specific substitution pattern of the desired product.

Table 2: Transition Metal-Catalyzed Synthesis of Oxindoles

| Catalyst System | Reaction Type | Substrate Example | Yield | Reference |

|---|---|---|---|---|

| Polymer-Supported NHC-Pd(II) | Intramolecular C(sp³)–H Arylation | 2-Bromoacetanilides | Up to 99% | acs.org |

| fac-Ir(ppy)₃ | Visible-Light Photoredox Catalysis | 2-Bromo-2,2-dimethyl-N-phenylpropanamide | High | rsc.org |

| Pd(0) / AdBrettPhos | Nucleophilic Fluorination | Aryl Triflates | Good to Excellent | |

| Co(III) Complex | [3+2] Cycloaddition | N-pivaloyloxyamides and Alkynes | Broad Scope | rsc.org |

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single pot to form a complex product. mdpi.com While a direct MCR for this compound is not prominently described, MCRs can be used to rapidly assemble precursors which can then be cyclized to the oxindole core.

For example, an Ugi or Passerini reaction could be employed to create a complex acyclic amide. nih.govrug.nl The Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. By selecting a 4-fluoroaniline (B128567) as the amine component and an appropriately substituted aldehyde and isocyanide, a precursor amenable to subsequent cyclization could be generated. The diethyl groups would likely need to be introduced either as part of one of the initial components (e.g., using α,α-diethyl-substituted carboxylic acid) or in a post-MCR modification step before the final ring-closing reaction.

The synthesis of diverse heterocyclic libraries often relies on MCRs to generate initial scaffolds, which are then further elaborated. mdpi.comresearchgate.net For instance, a three-component reaction involving 5-aminopyrazoles, salicylic (B10762653) aldehydes, and pyruvic acid has been used to synthesize complex fused pyridine (B92270) systems, demonstrating the power of MCRs in building molecular complexity efficiently. mdpi.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to pharmaceutical synthesis is of growing importance, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. sruc.ac.ukresearchgate.net

Performing reactions without a solvent or in environmentally benign solvents like water or glycerol (B35011) significantly reduces the environmental impact of a synthetic process. researchgate.net For oxindole synthesis, solvent-free methods have been reported. One such approach involves the intramolecular Friedel-Crafts cyclization of chloroacetylated anilines using Clay KSF as an inexpensive and mild catalyst under ultrasonic irradiation. researchgate.net This method avoids toxic catalysts and solvents and features short reaction times and high yields. researchgate.net Similarly, solvent-free decarboxylation has been shown to be a significant improvement over traditional high-boiling-point solvent methods in the synthesis of intermediates for bioactive molecules. researchgate.net Aerobic oxidation of 9H-fluorenes to 9-fluorenones has also been achieved under ambient, solvent-free conditions, showcasing another green transformation. rsc.org

The development of recoverable and reusable catalysts is a key tenet of green chemistry. As mentioned previously, the use of polymer-supported catalysts in continuous-flow systems for oxindole synthesis is a prime example of sustainable catalyst optimization. acs.org This approach not only facilitates product purification but also allows the expensive transition metal catalyst to be recycled and reused over multiple runs. Iron-catalyzed reactions are also considered "greener" as iron is an abundant, inexpensive, and less toxic metal compared to many precious metals like palladium or iridium. rsc.orgresearchgate.net Furthermore, the development of metal-free catalytic systems, such as those used in some radical cyclizations or organocatalytic transformations, represents a significant advance in sustainable chemical synthesis. bohrium.comresearchgate.net

Table 3: Green Chemistry Approaches in Heterocycle Synthesis

| Green Principle | Methodology | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | Clay KSF-catalyzed cyclization | Ultrasonic irradiation | Avoids toxic solvents, short reaction time | researchgate.net |

| Sustainable Catalyst | Iron-catalyzed 1,6-conjugate addition | Glycerol as solvent | Economical, sustainable, practical | researchgate.net |

| Catalyst Recycling | Polymer-supported NHC-Pd(II) | Continuous-flow reactor | Waste minimization, catalyst reuse | acs.org |

| Benign Solvents | Metal-free regioselective synthesis | Water, room temperature | Environmentally friendly, mild conditions | researchgate.net |

Stereoselective Synthesis Considerations

The compound this compound is achiral as the two substituents at the C3 position are identical. However, the synthesis of analogs where the two C3 substituents are different (e.g., 3-ethyl-3-methyl-5-fluoroindolin-2-one) would create a stereocenter, necessitating stereoselective synthetic methods. The field of asymmetric synthesis of 3,3-disubstituted oxindoles is well-developed. umn.edu

Catalytic enantioselective alkylation of a 3-monosubstituted oxindole precursor is a common strategy. For example, a 5-fluoro-3-ethyloxindole could be deprotonated to form an enolate, which is then asymmetrically alkylated with an ethyl halide in the presence of a chiral phase-transfer catalyst or a chiral metal-ligand complex.

Furthermore, catalytic asymmetric methods can be used to construct the oxindole ring itself. Chiral Lewis acid or Brønsted acid catalysts can activate isatins (indole-2,3-diones) for enantioselective nucleophilic additions or spirocyclizations. nih.gov For instance, a BINOL-derived phosphoric acid has been used as a catalyst for the enantioselective synthesis of 5-fluorospiroindolones. nih.gov While not directly applicable to a 3,3-diethyl substitution, these methods showcase the potential for controlling stereochemistry at the C3 position when constructing more complex analogs. This highlights that should a chiral analog of this compound be desired, a rich toolbox of stereoselective methods is available for its synthesis. umn.edu

Asymmetric Construction of Chiral Centers

Organocatalytic approaches often utilize chiral amines or phosphoric acids to activate the substrates and control the stereochemical outcome of the reaction. For instance, chiral squaramide catalysts have been successfully employed in the asymmetric oxidative cyclization of indole propionic acids to furnish spiro-fused 2-oxindoles with moderate to good enantioselectivities. jst.go.jp This highlights the potential of organocatalysis in constructing chiral centers within the oxindole framework.

Metal-based catalysts, particularly those involving transition metals like rhodium, have also proven highly effective. Chiral-at-rhodium Lewis acid catalysts have been shown to mediate the highly diastereo- and enantioselective synthesis of 3,3-disubstituted oxindoles. acs.org These reactions typically proceed with excellent yields and stereoselectivities, demonstrating the power of metal catalysis in accessing these complex scaffolds.

The choice of catalyst and reaction conditions is crucial for achieving high levels of stereocontrol. The following table summarizes representative organocatalytic systems used in the asymmetric synthesis of related 3,3-disubstituted oxindoles, which could be adapted for the synthesis of the target compound.

| Catalyst Type | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Squaramide Organocatalyst | Indole Propionic Acids | Spiro-fused 2-oxindoles | Up to 81% | jst.go.jp |

| Chiral Phosphoric Acid | 3-Fluoro-oxindoles | 3-Fluoro-3-allyl-oxindoles | High | rsc.org |

| Secondary Amine Organocatalysts | Isatin (B1672199) and Ketones | 3-Hydroxy-3-alkyl-2-oxindoles | Up to 99% | rsc.org |

This table presents data from syntheses of related compounds to illustrate the potential synthetic routes for this compound.

Control of Diastereoselectivity and Enantioselectivity

The control of both diastereoselectivity and enantioselectivity is a critical aspect in the synthesis of complex molecules with multiple stereocenters. In the context of 3,3-disubstituted oxindoles, when the two substituents at the C3 position are different, a chiral center is generated. If another chiral center is present in the molecule or introduced during the reaction, the formation of diastereomers is possible.

The diastereoselective synthesis of related compounds has been achieved through various strategies. For example, the use of chiral-at-rhodium Lewis acid catalysts has enabled the synthesis of 3,3-disubstituted oxindoles bearing vicinal quaternary–tertiary carbon stereocenters with high diastereoselectivities (from 43:1 to >200:1 dr). acs.org This level of control is achieved through the specific coordination of the catalyst with the substrates, which directs the approach of the incoming group from a specific face.

Enantioselectivity is controlled by the chirality of the catalyst. The catalyst creates a chiral environment around the reaction center, favoring the formation of one enantiomer over the other. The enantiomeric excess (ee) is a measure of this preference. High enantioselectivities, often exceeding 90% ee, have been reported for the synthesis of various 3,3-disubstituted oxindoles using both organocatalysts and metal catalysts. jst.go.jpacs.orgrsc.org

The following table provides examples of the levels of diastereoselectivity and enantioselectivity achieved in the synthesis of analogous 3,3-disubstituted oxindoles, demonstrating the feasibility of controlling the stereochemistry in these systems.

| Catalyst System | Reaction Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Chiral-at-Rhodium Lewis Acid | Alkylation | 43:1 to >200:1 | 98.4% to >99% | acs.org |

| Organocatalyst (Squaramide) | Oxidative Cyclization | Not Applicable | Up to 81% | jst.go.jp |

| Organocatalyst (Secondary Amine) | Aldol Reaction | Not Reported | Up to 99% | rsc.org |

This table presents data from syntheses of related compounds to illustrate the potential for stereochemical control in the synthesis of this compound.

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a compound like 3,3-Diethyl-5-fluoroindolin-2-one, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential for a complete assignment of all atomic nuclei and for confirming its connectivity and spatial arrangement.

Detailed Proton and Carbon Chemical Shift Assignments

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the aromatic protons on the fluoro-substituted benzene (B151609) ring, the NH proton of the lactam, and the protons of the two ethyl groups at the C3 position. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing nature of the fluorine atom and the carbonyl group. The ethyl groups would likely exhibit a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their diastereotopicity potentially leading to more complex splitting patterns.

The ¹³C NMR spectrum would provide information on the number of unique carbon environments. Key signals would include the carbonyl carbon of the lactam, the quaternary C3 carbon, the carbons of the aromatic ring (with their chemical shifts influenced by the fluorine substituent), and the carbons of the diethyl groups.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the connection of adjacent protons, such as those within the ethyl groups and the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, providing a powerful method for assigning carbon signals based on their attached protons. bas.bg

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity of the diethyl groups to the C3 position and for assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons, providing information about the three-dimensional structure of the molecule. For instance, NOESY could show correlations between the protons of the ethyl groups and nearby aromatic protons, helping to define the molecule's conformation.

Advanced Mass Spectrometry

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

Fragmentation Pathway Analysis

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. The fragmentation of this ion would likely involve characteristic losses. For instance, the loss of an ethyl radical (•CH₂CH₃) from the molecular ion would be a probable fragmentation pathway, leading to a significant fragment ion. Subsequent fragmentation could involve the loss of another ethyl group or the cleavage of the lactam ring. The study of fragmentation patterns in related indole (B1671886) derivatives can provide a predictive basis for the fragmentation of the title compound.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. nih.gov For this compound (C₁₂H₁₄FNO), HRMS would be used to confirm the exact mass of the molecular ion, thereby verifying its elemental composition and distinguishing it from other compounds with the same nominal mass.

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Scientific Data

A comprehensive review of scientific literature and chemical databases for information on the chemical compound this compound has revealed a significant gap in publicly available research. Despite extensive searches for advanced structural elucidation and spectroscopic analysis data, no specific experimental or theoretical studies detailing the vibrational spectroscopy or X-ray crystallography of this particular molecule could be located.

The inquiry, which aimed to construct a detailed scientific article based on a specific outline, was unable to proceed due to the absence of foundational data. The intended article was to focus on the following advanced analytical techniques:

Vibrational Spectroscopy (Infrared and Raman): This section would have explored the characteristic vibrational modes of the molecule's functional groups. Data from Infrared (IR) and Raman spectroscopy are crucial for identifying the presence of specific bonds, such as the carbonyl (C=O) stretch of the lactam ring, C-F stretching vibrations, and the various modes associated with the diethyl and aromatic moieties. However, no published spectra or associated data tables for this compound are available.

X-ray Crystallography: The planned analysis of the solid-state structure of the compound could not be undertaken. This would have involved a detailed examination of its three-dimensional arrangement in a crystal lattice. Key areas of investigation were to include:

Conformation and Torsion Angle Analysis: Determining the precise spatial orientation of the atoms, including the puckering of the five-membered ring and the conformation of the ethyl groups.

Intermolecular Interactions and Crystal Packing: Identifying and analyzing the non-covalent forces, such as hydrogen bonding, van der Waals forces, and potential π-π stacking, that govern how the molecules arrange themselves in the solid state.

The absence of a dedicated entry for this compound in major chemical and crystallographic databases, as well as the lack of its mention in the broader scientific literature, suggests that the compound may be a novel chemical entity that has not yet been synthesized or fully characterized. While information on related structures, such as 5-fluoroindolin-2-one and other derivatives, is accessible, the specific substitution of two ethyl groups at the C3 position fundamentally alters the molecule's properties, making extrapolation of data from these analogues scientifically unsound for the purposes of a detailed and accurate analysis.

Consequently, until research on this compound is conducted and published, a detailed scientific article adhering to the requested scope cannot be generated.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are fundamental to predicting the electronic nature and reactivity of a molecule.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic structure of a molecule is key to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. osi.lv A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. osi.lv Conversely, a small gap indicates a molecule that is more polarizable and reactive. sciforum.net

For 3,3-Diethyl-5-fluoroindolin-2-one, one would expect the HOMO to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the indolinone core. The LUMO would likely be distributed over the carbonyl group and the aromatic ring, which can act as electron-accepting regions. A hypothetical table of calculated HOMO-LUMO energies is presented below to illustrate how such data would be reported.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| No specific data is available in the searched literature for this compound. |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule can be visualized using an electrostatic potential (ESP) map. This map shows the electrostatic potential on the electron density surface, with different colors representing regions of varying charge. Typically, red indicates electron-rich (negative potential) areas, which are prone to electrophilic attack, while blue signifies electron-poor (positive potential) regions, susceptible to nucleophilic attack. pharmaffiliates.com

For this compound, the ESP map would be expected to show a negative potential (red) around the oxygen atom of the carbonyl group and the fluorine atom, due to their high electronegativity. The hydrogen atom attached to the nitrogen would likely exhibit a positive potential (blue), making it a potential hydrogen bond donor. The diethyl groups at the C3 position would likely have a more neutral potential.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the magnetic shielding of each nucleus, which is influenced by the surrounding electron density. Comparing predicted spectra to experimental data can confirm the molecular structure.

IR (Infrared): IR spectra can be simulated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending) and absorbs IR radiation at a characteristic frequency. For this compound, key predicted peaks would include the C=O stretching frequency of the lactam, N-H stretching, and C-F stretching vibrations.

UV-Vis (Ultraviolet-Visible): UV-Vis spectra are predicted by calculating the electronic transitions between molecular orbitals. The calculations would provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, indicating the intensity of the absorption. For this molecule, transitions would likely be of the π → π* type within the aromatic system.

A hypothetical data table for predicted spectroscopic properties is shown below.

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | - |

| ¹³C NMR | - |

| IR (cm⁻¹) | - |

| UV-Vis (nm) | - |

| No specific data is available in the searched literature for this compound. |

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This is particularly important for flexible molecules like this compound, which has rotatable diethyl groups.

Energy Minima and Transition State Identification

Computational methods can be used to identify stable conformers, which correspond to energy minima on the potential energy surface. The calculations can also identify transition states, which are the energy barriers between different conformers. By determining the relative energies of the various conformers, the most likely three-dimensional structure of the molecule at a given temperature can be predicted.

For this compound, the orientation of the two ethyl groups at the C3 position will be a key determinant of the conformational landscape. Steric hindrance between the ethyl groups and the rest of the molecule will influence the preferred conformations.

Ring Pucker and Dihedral Angle Characterization

Based on a comprehensive review of available scientific literature, there is currently no specific published research focusing on the theoretical and computational chemistry of This compound .

Therefore, it is not possible to provide an article covering the requested topics of:

Molecular Dynamics Simulations

Searches for scholarly data on these specific computational aspects of this compound did not yield any relevant studies. The information available is generally for the parent compound, 5-fluoroindolin-2-one, and does not include the diethyl substitution at the 3-position, which would significantly alter the computational and theoretical chemical properties.

Consequently, the detailed research findings, data tables, and specific analyses requested in the prompt cannot be generated. There is a lack of foundational research in the public domain to construct the specified article.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

The benzene ring of the indolin-2-one core is activated towards electrophilic aromatic substitution by the electron-donating effect of the nitrogen atom (an ortho-, para-director), although this effect is somewhat attenuated by the adjacent electron-withdrawing carbonyl group. Conversely, the fluorine atom at the C5 position is an ortho-, para-directing but deactivating group due to its high electronegativity (inductive withdrawal) and weaker resonance donation. The regiochemical outcome of electrophilic substitution is therefore a result of the directing effects of both the amide nitrogen and the C5-fluorine.

Given that both are ortho-, para-directing groups, electrophilic attack is predicted to occur at the positions ortho and para to the more activating group, which is the nitrogen atom. The positions C4, C6, and C7 are therefore the most likely sites for substitution. The fluorine at C5 deactivates the ring, making harsher reaction conditions potentially necessary compared to the non-fluorinated analogue.

Studies on the closely related 3,3-diethyloxindole have demonstrated the feasibility of electrophilic substitution. For instance, chlorination with sulfuryl chloride can be controlled to yield either the 5-chloro or the 5,7-dichloro derivative, depending on the reaction temperature. mdpi.com This suggests that for 3,3-diethyl-5-fluoroindolin-2-one, electrophilic attack would likely occur at the C7 and potentially the C4 positions, as the C5 and C6 positions are influenced by the deactivating fluorine atom. The C6 position is ortho to the fluorine and meta to the amino group, while the C4 position is ortho to the amino group and meta to the fluorine, making C4 and C7 the most probable sites for substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C4 | Ortho to Amide, Meta to Fluorine | Favorable |

| C6 | Meta to Amide, Ortho to Fluorine | Less Favorable |

| C7 | Para to Amide, Meta to Fluorine | Favorable |

Nucleophilic Reactions at the Carbonyl Group and N-1 Position

The lactam moiety of this compound contains two primary sites for nucleophilic attack: the carbonyl carbon (C2) and the nitrogen atom (N1). The carbonyl group is electrophilic and can undergo nucleophilic addition, although this is often reversible. The steric hindrance presented by the adjacent 3,3-diethyl groups can be expected to reduce the rate of nucleophilic attack at the carbonyl carbon compared to an unsubstituted oxindole (B195798). youtube.commasterorganicchemistry.com Strong nucleophiles, such as organometallic reagents or powerful reducing agents, would be required to effect addition.

The nitrogen atom of the lactam is weakly acidic and can be deprotonated by a strong base to form an amide anion. This anion is a potent nucleophile and can readily undergo reactions with various electrophiles, such as alkyl halides or acyl chlorides, in a process known as N-functionalization. This provides a straightforward method for introducing a wide range of substituents at the N-1 position. Studies on similar N-unprotected oxindoles have shown that alkylation at the N-1 position is a common and efficient transformation. nih.gov

Reactions Involving the Diethyl Substituents

The diethyl groups at the C3 position are generally considered to be chemically inert. However, under specific conditions, the C-H bonds of these alkyl groups can be functionalized. Modern synthetic methods, such as transition metal-catalyzed C-H activation, could potentially be employed to introduce functionality onto the ethyl groups. nih.govrsc.orgacs.org For instance, reactions that proceed via radical intermediates might lead to hydroxylation or amination of the ethyl chains. However, achieving high selectivity for a specific C-H bond within the two ethyl groups would be a significant challenge.

Regioselective Functionalization of the Indolin-2-one Core

The regioselective functionalization of the this compound core is a key strategy for the synthesis of diverse derivatives. As discussed, electrophilic aromatic substitution offers a direct route to functionalize the benzene ring, with a predictable preference for the C4 and C7 positions. mdpi.com

Furthermore, N-alkylation or N-acylation provides exclusive functionalization at the N-1 position. The choice of base and electrophile allows for a high degree of control over the substituent introduced at this site.

For functionalization at the C3 position, it is important to note that this position is already a quaternary carbon. Therefore, reactions at this position would involve cleavage of a carbon-carbon bond, which would require harsh conditions and are generally not synthetically useful.

Synthesis of Advanced Derivatives for Structure-Mechanism Investigations

The synthesis of advanced derivatives of this compound is crucial for probing structure-activity relationships and investigating reaction mechanisms. By systematically modifying the different positions of the molecule, the electronic and steric contributions of each part of the scaffold can be elucidated.

For example, a series of N-1 alkylated derivatives with varying chain lengths and electronic properties could be synthesized to study the influence of the N-substituent on the biological activity of the resulting compounds. Similarly, a library of derivatives with different substituents on the aromatic ring, prepared via electrophilic substitution, would allow for the exploration of how electronic modulation of the aromatic system affects the molecule's properties.

The synthesis of such derivatives would typically involve a multi-step approach, starting with the functionalization of the this compound core as described in the sections above, followed by further transformations of the newly introduced functional groups.

Structure Mechanism Relationship Smr Studies Within Model Systems in Vitro/in Silico Focus

Influence of the 3,3-Diethyl Substitution on Molecular Interactions

The presence of two ethyl groups at the C3 position, creating a quaternary carbon, introduces significant structural and physicochemical changes to the indolin-2-one scaffold.

The gem-diethyl group at the C3 position imposes considerable steric bulk. This steric hindrance is a pivotal factor in molecular recognition, as it can dictate the orientation of the molecule within a binding pocket. nih.gov The ethyl groups, larger than the hydrogen atoms or single alkyl groups found in many other indolinone derivatives, restrict the rotational freedom around the C3 carbon. This conformational constraint can be advantageous, locking the molecule into a bioactive conformation and reducing the entropic penalty upon binding to a biological target. In silico modeling suggests that this steric bulk can influence the approach of interacting molecules, potentially enhancing selectivity for specific protein targets by preventing non-specific binding in sterically constrained sites. nih.gov

Lipophilicity, often quantified by the partition coefficient (log P), is a crucial parameter for a compound's ability to cross cellular membranes and interact with hydrophobic pockets of proteins. nih.gov The addition of two ethyl groups significantly increases the lipophilicity of the indolin-2-one core. This enhanced lipophilic character can promote partitioning into lipid bilayers and facilitate interactions with hydrophobic residues within a target's active site. nih.gov While high lipophilicity can sometimes lead to poor solubility, an optimal balance is often sought in drug design. nih.govnih.gov The diethyl substitution provides a substantial boost in lipophilicity compared to unsubstituted or monomethyl-substituted analogs, a factor that can be critical for its pharmacokinetic and pharmacodynamic profile.

Table 1: Calculated Lipophilicity (log P) of Substituted Indolin-2-ones

| Compound | Substituent at C3 | Substituent at C5 | Calculated log P (Approx.) |

|---|---|---|---|

| Indolin-2-one | H, H | H | 1.1 |

| 5-Fluoroindolin-2-one | H, H | F | 1.3 nih.gov |

| 3,3-Diethylindolin-2-one | Et, Et | H | ~2.5-3.0 |

| 3,3-Diethyl-5-fluoroindolin-2-one | Et, Et | F | ~2.7-3.2 |

Note: Log P values are estimates based on standard calculations and can vary with the prediction software used.

Role of the 5-Fluoro Substituent in Molecular Recognition and Reactivity

The fluorine atom at the C5 position of the aromatic ring is a common and strategic modification in medicinal chemistry due to its unique electronic properties and ability to form specific interactions. nih.gov

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) on the aromatic ring. researchgate.netcsbsju.edu This effect reduces the electron density of the benzene (B151609) ring, altering its reactivity and interaction potential. researchgate.net Specifically, the electron-withdrawing nature of fluorine can decrease the pKa of the N-H proton of the lactam, making it a better hydrogen bond donor. Simultaneously, fluorine can act as a weak π-electron donor (+R effect) through its lone pairs, though this effect is generally outweighed by its inductive pull. researchgate.netcsbsju.edu This dual nature modifies the electrostatic potential of the entire aromatic system, influencing how it engages in π-π stacking or cation-π interactions with protein residues. researchgate.net This modulation of the ring's electronics can be critical for tuning binding affinity and selectivity. researchgate.net

The fluorine atom is a weak hydrogen bond acceptor. The C-F bond can participate in hydrogen bonding with suitable donors (e.g., N-H or O-H groups) in a protein's active site. spectroscopyonline.com While weaker than hydrogen bonds involving oxygen or nitrogen, these interactions can contribute cumulatively to binding affinity.

Furthermore, the fluorine atom has the potential to engage in halogen bonding. nih.gov Although fluorine is the least polarizable halogen and thus the weakest halogen bond donor, the electron-withdrawing environment of the aromatic ring can create a small positive electrostatic potential (a σ-hole) on the halogen, allowing it to interact with nucleophilic partners like carbonyl oxygens. nih.govresearchgate.net Studies on other fluorinated aromatic systems have shown that such interactions can influence the geometry and strength of molecular complexes. nih.govresearchgate.net

Comparative Analysis with Other 5-Fluoroindolin-2-one Derivatives

The utility of the this compound scaffold can be understood by comparing it with other derivatives. Many potent kinase inhibitors, such as Sunitinib, feature the 5-fluoroindolin-2-one core but differ at the C3 position. pharmaffiliates.com These compounds typically have an exocyclic double bond at C3, connecting to another heterocyclic ring system. nih.gov

In contrast, the sp³-hybridized and sterically hindered C3 center in this compound precludes the planar geometry seen in inhibitors like Sunitinib. This fundamental structural difference suggests that it would interact with protein targets in a distinct manner. While Sunitinib and related compounds often occupy flat, aromatic-rich regions of ATP-binding sites, this compound would be better suited for deeper, more defined hydrophobic pockets that can accommodate its bulky, three-dimensional shape.

Studies on other 3,3-disubstituted indolin-2-ones have shown that the nature of the C3 substituents is critical for activity. For instance, in a series of α-glucosidase inhibitors based on a 3,3-di(indolyl)indolin-2-one scaffold, substitutions on the indole (B1671886) rings significantly modulated potency. nih.gov This highlights the sensitivity of biological activity to the specific groups attached to the C3 position. The diethyl groups offer a unique combination of steric bulk and lipophilicity that differs from the diaryl or spirocyclic systems found in other modulators, suggesting a potentially different target profile or binding mode.

Table 2: Comparison of C3-Substitutions in 5-Fluoroindolin-2-one Derivatives

| Derivative Class | C3-Substitution | Key Structural Feature | Typical Interaction Profile | Example Compound Class |

|---|---|---|---|---|

| Kinase Inhibitors | =C(H)-Pyrrole | Planar, exocyclic double bond | H-bonding, π-stacking in ATP site | Sunitinib analogs nih.gov |

| α-Glucosidase Inhibitors | Di(indolyl)methyl | Bulky, aromatic groups | Hydrophobic and π-stacking interactions | 3,3-di(indolyl)oxindoles nih.gov |

| 3,3-Diethyl Analog | Diethyl | Bulky, aliphatic, sp³ center | Hydrophobic interactions in defined pockets | This compound |

This comparative analysis underscores that the specific combination of a 5-fluoro substituent and a 3,3-diethyl group endows the molecule with a distinct set of properties, guiding its potential interactions within biological systems toward targets that can accommodate its unique steric and electronic profile.

Impact of Varied Substituents at the 3-Position

The C3-position of the indolin-2-one ring is a critical determinant of biological activity. The presence of two alkyl groups, such as the diethyl substituents in the compound of interest, is a key structural feature.

Research on 3-substituted indolin-2-ones has revealed that the nature of the substituent at this position significantly modulates their inhibitory properties against various enzymes. For instance, studies on 3-alkylidene-2-indolone derivatives have shown that the alkyl side chain at the C3 position can be synthetically modified to yield a variety of derivatives with potent antimicrobial activities. nih.gov The presence of bulky groups at the C3 position has been associated with high selectivity towards certain receptor tyrosine kinases (RTKs). nih.gov For example, 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring exhibit high selectivity for EGF and Her-2 RTKs. nih.gov

In the case of this compound, the two ethyl groups at the 3-position are expected to impart a specific steric and lipophilic character to the molecule. This dialkyl substitution prevents the formation of a double bond at this position, which is a common feature in many other biologically active indolin-2-ones, such as those that act as kinase inhibitors through a 3-arylmethylene substituent. The presence of two ethyl groups would likely direct the molecule towards different biological targets or modulate its activity on known targets in a distinct manner compared to its 3-monosubstituted or 3-ylidene counterparts.

A study on 3,3-di(indolyl)indolin-2-ones as α-glucosidase inhibitors demonstrated that bulky substituents at the 3-position can lead to potent inhibitory activity. This suggests that the diethyl groups in this compound could confer inhibitory activity against certain enzymes by occupying a hydrophobic pocket in the active site.

Effect of Substituents on the Nitrogen Atom

While this compound itself is unsubstituted at the nitrogen atom (N1 position) of the indolin-2-one ring, understanding the effect of N-substitution is crucial for predicting its potential for further derivatization and for comparing its properties to N-substituted analogs.

Studies on N-arylmethyl substituted indole derivatives have shown that substitution at the N1 position can be critical for certain biological activities. For instance, a series of N-benzyl substituted indole derivatives were found to be potent antiplatelet aggregation agents, whereas the corresponding derivatives without substitution on the indole nitrogen were either less active or inactive. nih.gov This highlights the potential for enhancing or modifying the biological activity of this compound through strategic N-substitution. The N-H group of the indolin-2-one core is a key hydrogen bond donor, and its interaction with biological targets is often a critical determinant of binding affinity.

Molecular Docking and Simulation Studies with Relevant Biomolecular Targets (e.g., enzyme active sites)

Due to the absence of direct experimental data for this compound, molecular docking and simulation studies provide a valuable in silico approach to predict its potential biological targets and binding interactions. Such studies are routinely used for various indolin-2-one derivatives to rationalize their biological activities and guide the design of new analogs. nih.govresearchgate.netmdpi.com

Binding Affinity Predictions (In Silico)

In silico docking studies on analogous indolin-2-one structures have successfully predicted their binding affinities to various enzymes. For example, molecular docking of 3,3-di(indolyl)indolin-2-ones into the active site of α-glucosidase revealed high binding affinities, which correlated with their experimentally determined inhibitory activities. Similarly, docking studies of other indole derivatives have been used to estimate their binding energies and prioritize compounds for synthesis and biological evaluation. nih.gov

For this compound, a similar in silico approach could be employed. A hypothetical docking study would involve placing the molecule into the binding site of a relevant biological target, such as a kinase or another enzyme known to be modulated by indolin-2-one derivatives. The predicted binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), would provide an indication of the compound's potential potency.

Table 1: Hypothetical Binding Affinity Predictions for this compound with Various Enzyme Targets (Illustrative)

| Target Enzyme | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |

| Tyrosine Kinase A | -8.5 | 1.2 µM |

| Cyclin-Dependent Kinase 2 | -7.9 | 3.5 µM |

| α-Glucosidase | -9.2 | 0.5 µM |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Identification of Key Interacting Residues

One of the most valuable outcomes of molecular docking studies is the identification of key amino acid residues within the enzyme's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for stabilizing the ligand-protein complex.

For this compound, it is anticipated that the lactam oxygen and the N-H group of the indolin-2-one core would participate in hydrogen bonding with amino acid residues in the target's active site. The 5-fluoro substituent can also act as a hydrogen bond acceptor and may contribute to binding affinity and selectivity. The diethyl groups at the 3-position would likely engage in hydrophobic interactions with nonpolar residues in a hydrophobic pocket of the binding site.

A study on 3-hydroxy-indolin-2-one derivatives as potential antiviral agents identified key interactions within the binding site of HIV-1 integrase, highlighting the importance of the phenyl ring and the amide nitrogen in forming interactions. researchgate.net In another example, docking of spiro[oxindole-2,3′-pyrrolidines] into the active site of glucosamine (B1671600) 6-phosphate synthase revealed interactions with several amino acid residues, providing a rationale for their antimicrobial activity. mdpi.com

Applications As Synthetic Building Blocks and Research Probes

Precursor in Multi-Step Organic Syntheses

The reactivity of the indolin-2-one core allows for its elaboration into more complex molecular architectures.

The 5-fluoroindolin-2-one framework serves as a crucial intermediate in the synthesis of various heterocyclic compounds. For instance, the parent compound, 5-fluoroindolin-2-one, is a key precursor in the multi-step synthesis of Sunitinib, a potent tyrosine kinase inhibitor. osi.lv The synthesis of such complex molecules often involves multiple reaction steps, including cyclization and metal-mediated reactions. osi.lv The presence of the diethyl groups at the 3-position of 3,3-Diethyl-5-fluoroindolin-2-one offers a site for further functionalization or can serve to sterically influence subsequent reaction pathways, leading to the construction of unique and complex heterocyclic systems. The synthesis of pyrimido[2,1-f] osi.lvresearchgate.netnih.govtriazines from related heterocyclic precursors highlights a general strategy where amino and ester functionalities are used to build fused ring systems through acylation, amination, and cyclization steps. nih.gov

The indolin-2-one nucleus is a versatile scaffold for the development of new classes of biologically active compounds. For example, derivatives of 3,3-di(indolyl)indolin-2-one have been identified as a novel scaffold for α-glucosidase inhibitors. nih.gov By modifying the substituents on the indolin-2-one core, libraries of compounds can be generated and screened for various biological activities. The 3,3-diethyl substitution in this compound provides a lipophilic and sterically defined core that can be exploited in the design of new molecular scaffolds targeting specific protein-protein interactions or enzymatic active sites. The development of novel 5-LO inhibitors from an aminothiazole scaffold demonstrates how systematic structural modifications can lead to optimized lead compounds with high potency. nih.gov

Chemical Probes for Mechanistic Studies

The ability of this compound and its derivatives to interact with biological macromolecules makes them useful tools for elucidating biochemical mechanisms.

Derivatives of 5-fluoro-2-oxindole have been synthesized and evaluated as inhibitors of α-glucosidase. nih.gov These studies often involve detailed kinetic analyses to understand the mechanism of inhibition. For instance, kinetic studies on potent 5-fluoro-2-oxindole derivatives revealed a reversible and mixed-type inhibition of α-glucosidase. nih.gov Such assays typically involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor at various substrate and inhibitor concentrations. This allows for the determination of key kinetic parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or mixed). While specific data for this compound is not available, its structural similarity to these studied inhibitors suggests its potential utility in similar in vitro enzyme assays to probe enzyme mechanisms.

| Compound | Target Enzyme | Inhibition Type | IC50 (μM) |

| 5-fluoro-2-oxindole derivative 3d | α-glucosidase | Reversible, Mixed | 49.89 ± 1.16 |

| 5-fluoro-2-oxindole derivative 3f | α-glucosidase | Reversible, Mixed | 35.83 ± 0.98 |

| 5-fluoro-2-oxindole derivative 3i | α-glucosidase | Reversible, Mixed | 56.87 ± 0.42 |

| Acarbose (standard) | α-glucosidase | - | 569.43 ± 43.72 |

Data sourced from a study on 5-fluoro-2-oxindole derivatives. nih.gov

Molecular docking studies are frequently employed to understand how small molecules bind to the active sites of enzymes and other proteins. For example, the binding modes of 3,3-di(indolyl)indolin-2-one derivatives with the α-glucosidase active site have been investigated through computational modeling. nih.gov These studies reveal key interactions such as hydrogen bonds, π-π stacking, and hydrophobic interactions that contribute to the binding affinity. Similarly, molecular docking has been used to simulate the affinity between 5-fluoro-2-oxindole derivatives and α-glucosidase. nih.gov By serving as a molecular probe, this compound can be used in conjunction with techniques like X-ray crystallography or NMR spectroscopy to gain insights into the specific molecular recognition events that govern ligand-protein interactions.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of 3,3-disubstituted oxindoles is a well-established field, yet the specific construction of 3,3-Diethyl-5-fluoroindolin-2-one calls for dedicated investigation to establish efficient and scalable routes. Current methods for analogous structures often rely on the alkylation of a 5-fluorooxindole (B20390) precursor. Future research could focus on comparing and optimizing several plausible synthetic strategies.

A primary approach would involve the sequential N-protection of 5-fluoroindolin-2-one, followed by double ethylation at the C3 position using a suitable base and ethylating agent, and subsequent deprotection. Alternative routes could explore palladium-catalyzed intramolecular α-arylation of a suitably substituted α-bromo-N-aryl amide. organic-chemistry.org A comparison of these hypothetical routes is presented in Table 1.

Table 1: Comparison of Hypothetical Synthetic Routes to this compound

| Route | Key Transformation | Potential Advantages | Potential Challenges |

| Route A | Sequential C3-alkylation of 5-fluoroindolin-2-one | Readily available starting material. osi.lvchemicalbook.com | Potential for mono-alkylation byproducts; requires strong bases. |

| Route B | Palladium-catalyzed intramolecular α-arylation | High functional group tolerance; good yields reported for similar structures. organic-chemistry.org | Requires synthesis of a more complex acyclic precursor. |

| Route C | Radical-mediated cyclization | Access to diverse structures; can be performed under metal-free conditions. acs.orgrsc.org | Control of regioselectivity and potential for side reactions. |

Further research should aim to develop a stereoselective synthesis, should the ethyl groups be different or if subsequent modifications introduce a new stereocenter.

Exploration of Undiscovered Chemical Transformations

The chemical reactivity of this compound is a complete unknown. Its structure offers several sites for potential chemical modification, opening avenues for the creation of novel derivatives. Future studies should systematically explore transformations at the lactam nitrogen, the aromatic ring, and potentially the ethyl substituents.

Table 2: Potential Unexplored Chemical Transformations of this compound

| Reaction Site | Proposed Transformation | Potential Outcome/Application |

| N-H of the Lactam | N-Arylation or N-alkylation | Modulation of solubility and biological activity; introduction of reporter groups. |

| Aromatic Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation) | Further functionalization of the scaffold for structure-activity relationship (SAR) studies. |

| Aromatic Ring | Nucleophilic aromatic substitution of the fluorine atom | Introduction of diverse functional groups at the 5-position. |

| Carbonyl Group | Reduction to the corresponding indoline (B122111) or conversion to a thioamide | Creation of new scaffolds with potentially different biological targets. |

One particularly interesting avenue would be the late-stage functionalization of the C-H bonds of the ethyl groups, which, while challenging, would provide rapid access to a library of novel analogues.

Advanced Computational Predictions and Validation Studies

In the absence of experimental data, in silico methods provide a powerful tool to predict the properties and potential biological activities of this compound. Computational studies can guide synthetic efforts and help to prioritize experimental screening.

Future work should involve a multi-faceted computational approach:

Density Functional Theory (DFT) Calculations: To determine the molecule's geometry, electronic properties (such as HOMO-LUMO gap), and reactivity indices. rsc.org

Molecular Docking: To screen the compound against a panel of known protein targets for oxindoles, such as tyrosine kinases, to generate hypotheses about its potential biological activity. nih.gov

ADMET Prediction: To computationally estimate its absorption, distribution, metabolism, excretion, and toxicity properties, which are crucial for drug development.

Table 3: Proposed Computational Studies for this compound

| Computational Method | Research Objective | Potential Insights |

| DFT | Optimize molecular geometry and calculate electronic properties. | Understanding of chemical stability and reactivity. |

| Molecular Docking | Predict binding affinity and mode to various protein targets (e.g., VEGFR, Src kinase). nih.govnih.gov | Identification of potential biological targets and rationale for observed activity. |

| ADMET Prediction | Estimate pharmacokinetic and toxicity profiles. | Early assessment of drug-likeness. |

The predictions from these computational studies would then require experimental validation, for instance, through the synthesis of the compound and its testing in relevant biological assays.

Integration with Flow Chemistry and Automated Synthesis

For the efficient and safe production of this compound and its derivatives, the integration of modern synthesis technologies like flow chemistry should be explored. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for easier scale-up. nih.gov

Potential as a Privileged Scaffold for Non-Clinical Mechanistic Chemical Biology Studies

The indolin-2-one scaffold is considered "privileged" because it can interact with a wide range of biological targets, particularly protein kinases. researchgate.netnih.gov This makes this compound an excellent starting point for the development of chemical probes for non-clinical mechanistic studies.

Future research in this area could focus on:

Developing Photoaffinity Probes: By incorporating a photo-reactive group, the compound could be used to covalently label its protein targets upon UV irradiation, allowing for their identification.

Creating "Bump-and-Hole" Analogues: The diethyl groups at the C3 position could serve as a "bump" that can be paired with a synthetically engineered "hole" in a target protein, allowing for highly specific investigation of protein function.

Use in Fragment-Based Screening: The core scaffold could be used as a starting fragment in screening campaigns to identify novel binders for proteins of interest.

The fluorine atom can also be replaced with a radioactive isotope, such as ¹⁸F, to create a positron emission tomography (PET) tracer for in vivo imaging of its biological targets, provided a suitable target is identified. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 3,3-Diethyl-5-fluoroindolin-2-one?

The synthesis typically involves condensation reactions of indolin-2-one derivatives with aldehydes or ketones under acidic conditions. For example, refluxing indolin-2-one with diethyl ketone in acetic acid can yield the 3,3-diethyl-substituted core, followed by fluorination at the 5-position using fluorinating agents like Selectfluor®. Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) and characterization by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry are critical for confirming product identity and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the indolin-2-one scaffold, substituent positions (e.g., diethyl groups at C3), and fluorine substitution at C5 .

- ¹⁹F NMR : To verify the presence and electronic environment of the fluorine atom .

- Mass spectrometry (FAB-HRMS) : For accurate molecular weight determination .

- Elemental analysis : To validate purity and stoichiometry .

Q. What are common impurities in the synthesis of this compound, and how are they addressed?

Impurities may arise from incomplete alkylation, over-fluorination, or side reactions during condensation. Monitoring via thin-layer chromatography (TLC) during synthesis and optimizing reaction time/temperature can mitigate these. Column chromatography or recrystallization is used for purification, with HPLC (>98% purity thresholds) as a final quality check .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) can determine bond lengths, angles, and hydrogen-bonding patterns. For example, planar fused rings and dimerization via N–H⋯O hydrogen bonds (as seen in fluorinated indolinones) are critical for understanding solid-state behavior. Data collection at low temperatures (e.g., 90 K) enhances resolution .

Q. How do substituents influence molecular interactions and packing in this compound?

The diethyl groups introduce steric bulk, potentially disrupting π-π stacking, while the 5-fluoro substituent enhances intermolecular hydrogen bonding (e.g., N–H⋯F interactions). Crystallographic studies reveal that fluorine’s electronegativity stabilizes dimers and chains in the crystal lattice, impacting solubility and bioavailability .

Q. What strategies optimize reaction yields for this compound derivatives?

- Solvent optimization : Polar aprotic solvents (DMF, PEG-400) improve solubility of intermediates .

- Catalysis : Copper(I) iodide accelerates Sonogashira or click chemistry for functionalizing the indole ring .

- Microwave-assisted synthesis : Reduces reaction time for condensation steps .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Derivatization : Introduce substituents at C1, C3, or C5 (e.g., alkylation, arylidene formation) to modulate bioactivity .

- Biological assays : Test against targets (e.g., kinases, GPCRs) using fluorescence polarization or enzyme-linked assays.

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes, guiding synthetic priorities .

Q. What analytical methods validate the stability of this compound under varying conditions?

- Accelerated stability studies : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS.

- NMR kinetics : Monitor fluorine’s chemical shift under acidic/basic conditions to assess hydrolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.